molecular formula C10H16FN3O2S B6627022 N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide

货号 B6627022
分子量: 261.32 g/mol
InChI 键: BAAIUFFVOFMPNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a potential drug candidate for the treatment of various diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy.

作用机制

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 increases the levels of cGMP, leading to vasodilation, anti-inflammatory effects, and other beneficial effects.
Biochemical and Physiological Effects:
N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has been shown to have various biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to vasodilation, reduced platelet aggregation, and anti-inflammatory effects. N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 also improves cardiac function by increasing cardiac output and reducing systemic vascular resistance. In animal models of pulmonary hypertension, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 reduces pulmonary artery pressure and improves right ventricular function. In animal models of diabetic nephropathy, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 protects against renal damage by reducing oxidative stress and inflammation.

实验室实验的优点和局限性

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has several advantages for lab experiments. It is a highly selective inhibitor of sGC, with minimal off-target effects. It is also water-soluble, making it easy to administer in vivo. However, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has some limitations as well. It has a short half-life in vivo, requiring frequent dosing. It also has limited oral bioavailability, making it difficult to administer orally.

未来方向

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has several potential future directions for research. It could be further investigated for its potential use in the treatment of sickle cell disease, erectile dysfunction, and chronic obstructive pulmonary disease. It could also be studied for its potential use in combination with other drugs for the treatment of heart failure, pulmonary hypertension, and diabetic nephropathy. Additionally, new formulations of N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 could be developed to improve its pharmacokinetic properties and increase its oral bioavailability.

合成方法

The synthesis of N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 involves the reaction of 5-fluoro-2-nitropyridine with 3-aminopropyl-ethanesulfonamide in the presence of a reducing agent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 as a white solid with a purity of >99%.

科学研究应用

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to improve cardiac function in animal models of heart failure, reduce pulmonary artery pressure in animal models of pulmonary hypertension, and protect against renal damage in animal models of diabetic nephropathy. N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has also been investigated for its potential use in the treatment of sickle cell disease, erectile dysfunction, and chronic obstructive pulmonary disease.

属性

IUPAC Name

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O2S/c1-2-17(15,16)14-7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAIUFFVOFMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCNC1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。